4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene
Overview
Description
4,4’-Dibromo-2,2’-dimethyl-1,1’-binaphthalene is an organic compound with the molecular formula C22H16Br2 and a molecular weight of 440.17 g/mol . This compound is characterized by the presence of two bromine atoms and two methyl groups attached to a binaphthalene core. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
The synthesis of 4,4’-dibromo-2,2’-dimethyl-1,1’-binaphthalene typically involves the bromination of 2,2’-dimethyl-1,1’-binaphthalene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform . The reaction conditions often include refluxing the mixture to ensure complete bromination. Industrial production methods may involve similar bromination processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,4’-Dibromo-2,2’-dimethyl-1,1’-binaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted binaphthalenes and other derivatives.
Scientific Research Applications
4,4’-Dibromo-2,2’-dimethyl-1,1’-binaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized binaphthalenes.
Biology: The compound can be used in the study of molecular interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 4,4’-dibromo-2,2’-dimethyl-1,1’-binaphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking .
Comparison with Similar Compounds
4,4’-Dibromo-2,2’-dimethyl-1,1’-binaphthalene can be compared with other similar compounds, such as:
4,4’-Dichloro-2,2’-dimethyl-1,1’-binaphthalene: Similar structure but with chlorine atoms instead of bromine.
4,4’-Diiodo-2,2’-dimethyl-1,1’-binaphthalene: Similar structure but with iodine atoms instead of bromine.
2,2’-Dimethyl-1,1’-binaphthalene: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
The uniqueness of 4,4’-dibromo-2,2’-dimethyl-1,1’-binaphthalene lies in its specific reactivity due to the presence of bromine atoms, which can be selectively substituted or modified to create a wide range of derivatives.
Properties
IUPAC Name |
4-bromo-1-(4-bromo-2-methylnaphthalen-1-yl)-2-methylnaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2/c1-13-11-19(23)15-7-3-5-9-17(15)21(13)22-14(2)12-20(24)16-8-4-6-10-18(16)22/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKQUWVPXLDMBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Br)C3=C(C=C(C4=CC=CC=C43)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731501 | |
Record name | 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797035-61-1 | |
Record name | 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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